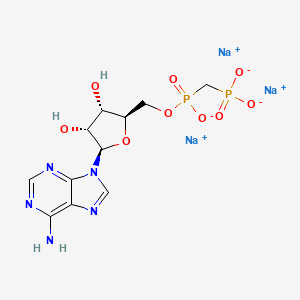

MethADP trisodium

Description

BenchChem offers high-quality MethADP trisodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MethADP trisodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14N5Na3O9P2 |

|---|---|

Molecular Weight |

491.17 g/mol |

IUPAC Name |

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |

InChI |

InChI=1S/C11H17N5O9P2.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |

InChI Key |

HFZIEMSAEKBTDI-MTQUBGKESA-K |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methylthioadenosine 5'-diphosphate Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) Bioactivity

2-Methylthioadenosine 5'-diphosphate trisodium salt (2-MeSADP) is a potent and selective agonist for several P2Y purinergic receptors, playing a critical role in various physiological processes, most notably platelet activation and aggregation. This guide elucidates the intricate molecular mechanisms orchestrated by 2-MeSADP, providing a comprehensive resource for researchers in pharmacology and drug development.

2-MeSADP exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the P2Y family. The primary targets of 2-MeSADP are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[1][2][3] The activation of these receptors initiates distinct downstream signaling cascades that culminate in a cellular response.

The interaction of 2-MeSADP with these receptors is characterized by high affinity and potency. Upon binding, it induces a conformational change in the receptor, facilitating the coupling and activation of intracellular heterotrimeric G proteins. The specific G protein activated is dependent on the P2Y receptor subtype.

Quantitative Analysis of 2-MeSADP Receptor Affinity and Potency

The efficacy of 2-MeSADP as a P2Y receptor agonist has been quantified in numerous studies. The following tables summarize the key affinity (Ki), potency (EC₅₀), and inhibitory concentration (IC₅₀) values reported in the literature.

| Receptor Subtype | Species | Parameter | Value | Reference |

| P2Y₁ | Human | pEC₅₀ | 8.29 | [1] |

| P2Y₁₂ | Human | EC₅₀ | 5 nM | [1][3] |

| P2Y₁₃ | Human | EC₅₀ | 19 nM | [1][3] |

| P2Y₁₃ | Mouse | EC₅₀ | 6.2 nM | [1] |

| P2Y₆ | Rat | pEC₅₀ | 5.75 | [1] |

| Ligand | Receptor | Parameter | Value | Reference |

| ADP | P2Y₁₂ | Ki | 3.5 µM | [4] |

| ATP | P2Y₁₂ | Ki | 7 µM | [4] |

| 2-azido-ADP | P2Y₁₂ | Ki | 0.12 µM | [4] |

| IDP | P2Y₁₂ | Ki | 150 µM | [4] |

| GDP | P2Y₁₂ | Ki | 350 µM | [4] |

| AMP | P2Y₁₂ | Ki | 800 µM | [4] |

Signaling Pathways Activated by 2-MeSADP

The binding of 2-MeSADP to its cognate P2Y receptors triggers two primary signaling pathways, largely dictated by the G-protein to which the receptor is coupled.

The Gq-P2Y₁ Pathway and Calcium Mobilization

The P2Y₁ receptor is coupled to the Gq family of G proteins.[5][6] Activation of P2Y₁ by 2-MeSADP leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a critical event in platelet shape change.[7][8]

The Gi-P2Y₁₂/P2Y₁₃ Pathway and cAMP Inhibition

The P2Y₁₂ and P2Y₁₃ receptors are coupled to the Gi family of G proteins.[5][6] Upon activation by 2-MeSADP, the α subunit of Gi dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4] cAMP is a crucial negative regulator of platelet activation; therefore, its reduction by 2-MeSADP promotes and sustains platelet aggregation.[9]

Experimental Protocols

The elucidation of 2-MeSADP's mechanism of action relies on a suite of well-established experimental procedures.

Platelet Aggregation Assay

This assay directly measures the primary physiological effect of 2-MeSADP on platelets.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes to prevent coagulation. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Light Transmission Aggregometry: PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.

-

Addition of 2-MeSADP: A known concentration of 2-MeSADP is added to the PRP.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.[10]

Adenylyl Cyclase Inhibition Assay

This assay quantifies the effect of 2-MeSADP on cAMP levels.

-

Platelet Preparation: Washed platelets are prepared from whole blood.

-

Stimulation of Adenylyl Cyclase: Platelets are incubated with an adenylyl cyclase stimulator, such as prostaglandin E₁ (PGE₁), to elevate basal cAMP levels.

-

Incubation with 2-MeSADP: The PGE₁-treated platelets are then incubated with varying concentrations of 2-MeSADP.

-

cAMP Measurement: The reaction is stopped, and the platelets are lysed. The intracellular cAMP concentration is then determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). A decrease in cAMP levels in the presence of 2-MeSADP indicates Gi-coupled receptor activation.[4]

Calcium Mobilization Assay

This assay measures the 2-MeSADP-induced increase in intracellular calcium.

-

Cell Loading: Platelets or cells expressing the P2Y₁ receptor are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the loaded cells is measured using a fluorometer or a fluorescence microscope.

-

Addition of 2-MeSADP: 2-MeSADP is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating Gq-coupled receptor activation.[7][8]

Conclusion

2-Methylthioadenosine 5'-diphosphate trisodium salt is a pivotal pharmacological tool for investigating the roles of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors in cellular signaling. Its potent agonism and the distinct downstream pathways activated by these receptors make it an invaluable compound in the study of platelet biology, thrombosis, and other physiological processes. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective application in research and the development of novel therapeutics targeting the purinergic signaling system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]

- 3. 2-(METHYLTHIO)-ADENOSINE 5'-TRIHYDROGEN DIPHOSPHATE TRISODIUM CAS#: 34983-48-7 [amp.chemicalbook.com]

- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to MethADP Trisodium as a P2Y Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MethADP (2-Methylthioadenosine 5'-diphosphate) trisodium salt, also known as 2-MeSADP, is a potent and selective agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs). This guide provides a comprehensive technical overview of MethADP's pharmacological profile, its interaction with specific P2Y receptor subtypes, and detailed methodologies for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing MethADP as a tool for investigating purinergic signaling pathways and for the development of novel therapeutics targeting these receptors.

Core Pharmacology of MethADP Trisodium

MethADP is a stable analog of adenosine diphosphate (ADP) that exhibits high affinity and agonist activity primarily at the P2Y1, P2Y12, and P2Y13 receptor subtypes. Its selectivity profile makes it an invaluable tool for dissecting the individual contributions of these receptors to various physiological and pathophysiological processes.

Data Presentation: Receptor Affinity and Potency of MethADP

The following tables summarize the quantitative data for MethADP (2-MeSADP) activity at human P2Y receptors. These values are critical for designing and interpreting experiments aimed at understanding the compound's effects on cellular signaling.

| Receptor Subtype | Ligand | Parameter | Value | Species | Reference(s) |

| P2Y1 | 2-MeSADP | pEC50 | 8.29 | Human | [1][2] |

| P2Y12 | 2-MeSADP | EC50 | 5 nM | Human | [1][2] |

| P2Y13 | 2-MeSADP | EC50 | 19 nM | Human | [1][2] |

| P2Y6 | 2-MeSADP | pEC50 | 5.75 | Rat | [1][2] |

Table 1: Potency of MethADP (2-MeSADP) at P2Y Receptors. This table highlights the high potency of MethADP at the P2Y1, P2Y12, and P2Y13 receptors. The pEC50 value for the P2Y1 receptor can be converted to an EC50 of approximately 5.13 nM.

| Receptor Subtype | Radioligand | Competitor | Parameter | Value | Species | Reference(s) |

| P2Y1 | [³H]MRS2500 | 2-MeSADP | Ki | ~1-10 nM | Human | [3] |

| P2Y12 | [³H]2MeSADP | 2-MeSADP | Kd | 4.9 nM | Human |

Table 2: Binding Affinity of MethADP (2-MeSADP) at P2Y Receptors. This table presents the binding affinity of MethADP at P2Y1 and P2Y12 receptors, demonstrating its high affinity for these targets.

Signaling Pathways Activated by MethADP

MethADP activates distinct downstream signaling cascades depending on the P2Y receptor subtype it engages. The P2Y1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6][7]

Visualization of Signaling Pathways

Caption: P2Y1 Receptor Gq Signaling Pathway.

Caption: P2Y12/P2Y13 Receptor Gi Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of MethADP's activity. The following sections provide step-by-step methodologies for key assays.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of MethADP for the P2Y1 receptor using a radiolabeled antagonist, [³H]MRS2500.

Materials:

-

HEK293 cells stably expressing the human P2Y1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA

-

[³H]MRS2500 (specific activity ~80 Ci/mmol)

-

MethADP trisodium salt

-

Non-specific binding control (e.g., 10 µM unlabeled MRS2500)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK293-P2Y1 cells to confluency.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of MethADP.

-

Add 50 µL of [³H]MRS2500 (final concentration ~1 nM) to all wells.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration apparatus.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MethADP concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to P2Y1 receptor activation by MethADP using the fluorescent calcium indicator Fluo-4 AM.[8][9][10][11]

Materials:

-

HEK293 cells stably expressing the human P2Y1 receptor

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM

-

Pluronic F-127

-

Probenecid

-

MethADP trisodium salt

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Seed HEK293-P2Y1 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS with 20 mM HEPES.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Calcium Measurement:

-

Wash the cells twice with HBSS containing 2.5 mM probenecid.

-

Add 100 µL of HBSS with 2.5 mM probenecid to each well.

-

Place the plate in a fluorescence plate reader and allow it to equilibrate for 10 minutes.

-

Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

-

Inject 20 µL of varying concentrations of MethADP into the wells while continuously recording the fluorescence signal for at least 120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF or the ratio of F/F₀ (where F₀ is the baseline fluorescence) against the logarithm of the MethADP concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Adenylyl Cyclase Inhibition Assay

This protocol details a method to measure the inhibition of adenylyl cyclase activity in response to P2Y12 or P2Y13 receptor activation by MethADP. The assay measures the reduction in forskolin-stimulated cAMP production.[12][13]

Materials:

-

CHO cells stably expressing the human P2Y12 or P2Y13 receptor

-

Cell culture medium

-

Stimulation buffer: PBS containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor)

-

Forskolin

-

MethADP trisodium salt

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture and Treatment:

-

Culture CHO-P2Y12 or CHO-P2Y13 cells in 24-well plates until they reach 80-90% confluency.

-

Wash the cells once with pre-warmed PBS.

-

Pre-incubate the cells with varying concentrations of MethADP in stimulation buffer for 15 minutes at 37°C.

-

Add forskolin (final concentration 10 µM) to all wells (except for the basal control) and incubate for a further 15 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of MethADP.

-

Plot the percentage of inhibition against the logarithm of the MethADP concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Experimental Workflow and Logical Relationships

The characterization of a P2Y receptor agonist like MethADP follows a logical progression of experiments to determine its affinity, potency, and functional effects.

References

- 1. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. agilent.com [agilent.com]

- 11. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

α,β-Methylene ADP Trisodium Salt as a CD73 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of α,β-methylene adenosine 5'-diphosphate (α,β-methylene ADP) trisodium salt, a widely utilized inhibitor of the ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. The accumulation of extracellular adenosine in the tumor microenvironment is a key mechanism of immunosuppression. By inhibiting CD73, α,β-methylene ADP blocks the production of adenosine, thereby enhancing anti-tumor immune responses. This document details the mechanism of action of α,β-methylene ADP, provides quantitative data on its inhibitory activity, outlines key experimental protocols for its use, and illustrates the relevant biological pathways.

Introduction to CD73 and the Adenosinergic Pathway

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, plays a pivotal role in extracellular nucleotide metabolism.[1] It functions as the terminal enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. This process begins with the hydrolysis of ATP and adenosine diphosphate (ADP) to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[2]

In the context of cancer, the tumor microenvironment is often characterized by high levels of extracellular ATP released from dying or stressed cells. The sequential action of CD39 and CD73 leads to the accumulation of adenosine, which exerts potent immunosuppressive effects through its interaction with adenosine receptors (A1, A2A, A2B, and A3) on various immune cells.[2][3] This "adenosinergic halo" impairs the function of effector T cells and natural killer (NK) cells, promotes the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and thus facilitates tumor immune evasion.[3] Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.

α,β-Methylene ADP: A Competitive Inhibitor of CD73

α,β-Methylene ADP, also known as APCP or AOPCP, is a non-hydrolyzable analog of AMP. The substitution of an oxygen atom with a methylene group between the α and β phosphates renders the molecule resistant to cleavage by CD73. It acts as a competitive inhibitor, binding to the active site of CD73 and preventing the binding and subsequent dephosphorylation of the natural substrate, AMP.

Quantitative Inhibitory Activity

The inhibitory potency of α,β-methylene ADP against CD73 has been characterized by its Inhibitory Constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. cell-surface expressed) and the assay methodology.

| Inhibitor | Enzyme Source | Assay Type | Reported Value | Reference |

| α,β-Methylene ADP (APCP) | Human recombinant CD73 | Not Specified | Ki = 88 nM | [4] |

| α,β-Methylene ADP (APCP) | Rat recombinant CD73 | Not Specified | Ki = 167 nM | [5] |

| α,β-Methylene ADP (APCP) | Human U138 MG cells (glioblastoma) | Malachite Green | Final concentration for inhibition: 10 µM | [5] |

| N6-benzyl-α,β-methylene-ADP | Human recombinant CD73 | Not Specified | Ki = 2 nM | [4] |

| 2-chloro-α,β-methylene-ADP | Human recombinant CD73 | Not Specified | Ki = 6 nM | [4] |

| N6-(4-chlorobenzyl)-α,β-methylene-ADP | Rat recombinant CD73 | Not Specified | Ki = 7.23 nM | [6] |

| N6-phenylethyl-α,β-methylene-ADP | Rat recombinant CD73 | Not Specified | Ki = 8.04 nM | [6] |

| N6-benzyl-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Rat recombinant CD73 | Not Specified | Ki = 9.03 nM | [6] |

| 2-iodo-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Not Specified | Ki = 3-6 nM | [7] |

| 2-chloro-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Not Specified | Ki = 3-6 nM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of α,β-methylene ADP as a CD73 inhibitor.

In Vitro CD73 Activity Assays

Two common methods for measuring CD73 activity in vitro are the Malachite Green assay and luciferase-based assays.

This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0.

-

Malachite Green Reagent: Prepare according to manufacturer's instructions or as a solution of malachite green hydrochloride and ammonium molybdate in acid.

-

Substrate Solution: Prepare a stock solution of AMP in assay buffer (e.g., 10 mM).

-

Inhibitor Solution: Prepare a stock solution of α,β-methylene ADP trisodium salt in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to each well.

-

Add 5 µL of varying concentrations of α,β-methylene ADP or vehicle control.

-

Add 10 µL of recombinant CD73 enzyme or cell lysate containing CD73.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of AMP substrate solution (final concentration in the low micromolar range).

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each well.

-

Determine the percent inhibition for each concentration of α,β-methylene ADP and calculate the IC50 value.

-

This assay measures the amount of ATP remaining after a series of enzymatic reactions, where the final step is the conversion of AMP to ATP, which is then quantified by a luciferase-luciferin reaction.

Principle: CD73 activity is inversely proportional to the amount of ATP detected. In the presence of an inhibitor, CD73 activity is reduced, leading to less AMP consumption and consequently a lower luminescent signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris/phosphate, 20 mM MgSO₄, 4 mM EGTA, 2 mM ATP, 1 mM dithiothreitol, pH 7.8.[8]

-

Lysis Buffer (for cell-based assays): 25 mM Tris/phosphate, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM dithiothreitol, pH 7.8.[8]

-

Luciferin Solution: Prepare a 1 mM solution of D-luciferin.[8]

-

Substrate/Enzyme Mix: Prepare a mixture containing AMP, ADP, and the necessary enzymes to convert AMP to ATP (e.g., adenylate kinase).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of cell lysate or recombinant CD73 to each well.

-

Add 10 µL of varying concentrations of α,β-methylene ADP or vehicle control.

-

Add 40 µL of the substrate/enzyme mix.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Add 100 µL of a luciferase/luciferin-containing reagent (e.g., CellTiter-Glo®).

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to CD73 activity.

-

Calculate the percent inhibition for each concentration of α,β-methylene ADP and determine the IC50 value.

-

In Vivo Inhibition of CD73

The following protocol is a general guideline for assessing the in vivo efficacy of α,β-methylene ADP in a mouse tumor model.

Materials:

-

α,β-Methylene ADP trisodium salt

-

Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle

-

Tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma)

-

Calipers for tumor measurement

Protocol:

-

Animal Model:

-

Inject tumor cells (e.g., 3 x 10⁵ B16-F10 melanoma cells) subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Inhibitor Preparation and Administration:

-

Dissolve α,β-methylene ADP trisodium salt in sterile PBS to the desired concentration.

-

Administer α,β-methylene ADP to the mice. A common dose is 400 µ g/mouse , administered peritumorally or intraperitoneally. The frequency of administration can vary (e.g., every other day).

-

-

Monitoring:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the general health and body weight of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) or cytokine analysis.

-

Signaling Pathways and Visualizations

The CD73 Signaling Pathway

The expression and activity of CD73 are regulated by various upstream signaling pathways. Key regulators include:

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Hypoxia in the tumor microenvironment induces HIF-1α, which upregulates CD73 expression.

-

Transforming Growth Factor-beta (TGF-β): TGF-β can induce CD73 expression on various cell types.

-

Pro-inflammatory Cytokines: Cytokines such as Interleukin-6 (IL-6) can modulate CD73 expression.

-

Oncogenic Pathways: The EGFR/Ras-Raf-ERK, Wnt/β-catenin, and NFκB signaling pathways have been shown to regulate CD73 expression.[3]

The downstream effects of CD73 are primarily mediated by adenosine and its receptors, leading to the suppression of anti-tumor immunity.

Caption: CD73 signaling pathway and inhibition by α,β-methylene ADP.

Experimental Workflow for CD73 Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of α,β-methylene ADP as a CD73 inhibitor, from in vitro characterization to in vivo studies.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Substituted α,β-Methylene-ADP Derivatives: Potent Competitive Ecto-5'-nucleotidase (CD73) Inhibitors with Variable Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.emory.edu [med.emory.edu]

An In-depth Technical Guide to the Biological Functions of 2-MeSADP Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-MeSADP Trisodium Salt

2-Methylthioadenosine diphosphate trisodium salt (2-MeSADP) is a synthetic and potent analog of adenosine diphosphate (ADP). It serves as a powerful agonist for purinergic P2Y receptors, playing a critical role in various physiological processes, most notably in platelet activation and aggregation.[1][2][3] Its selectivity for specific P2Y receptor subtypes makes it an invaluable tool in cardiovascular research and a molecule of interest in the development of therapeutic agents targeting thrombotic diseases.[3][4] This guide provides a comprehensive overview of the core biological functions of 2-MeSADP, its quantitative agonist profile, the signaling pathways it activates, and detailed experimental protocols for its study.

Core Biological Functions

2-MeSADP is a potent agonist for several P2Y receptors, which are a class of G protein-coupled receptors (GPCRs). Its primary biological effects are mediated through the activation of P2Y1, P2Y12, and P2Y13 receptors.[4][5]

Platelet Aggregation and Shape Change: One of the most well-documented functions of 2-MeSADP is its ability to induce platelet aggregation and shape change.[1][2] The activation of both P2Y1 and P2Y12 receptors on the platelet surface is essential for a full aggregation response to ADP.[2] The P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, transient aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[2][6] 2-MeSADP, by activating both these receptors, is a powerful inducer of platelet aggregation.[2]

Inhibition of Cyclic AMP Accumulation: The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[1] Activation of the P2Y12 receptor by 2-MeSADP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).[1][7][8] cAMP is a key negative regulator of platelet activation, and its reduction by 2-MeSADP is a critical step in promoting platelet aggregation.[9]

Intracellular Calcium Mobilization: The P2Y1 receptor is coupled to the Gq class of G proteins.[10] Upon activation by 2-MeSADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][10] This calcium signal is a key event in the initiation of platelet shape change and aggregation.[4]

Other Cellular Effects: Beyond its well-established role in platelet biology, 2-MeSADP has been investigated for its effects in other cellular contexts. For instance, it has been shown to enhance locomotor recovery after acute spinal cord injury in animal models, suggesting a potential role in neuronal regeneration and remyelination.

Quantitative Agonist Profile

The potency and selectivity of 2-MeSADP for various P2Y receptors have been quantified in numerous studies. The following tables summarize the key quantitative data for its agonist activity.

| Receptor | Species | Parameter | Value |

| P2Y1 | Human | pEC50 | 8.29 |

| P2Y12 | Human | EC50 | 5 nM |

| P2Y12 | Human | pEC50 | 9.05 |

| P2Y13 | Human | EC50 | 19 nM |

| P2Y13 | Mouse | EC50 | 6.2 nM |

| P2Y6 | Rat | pEC50 | 5.75 |

Signaling Pathways

The biological effects of 2-MeSADP are mediated by distinct signaling pathways coupled to the P2Y1 and P2Y12 receptors.

Caption: P2Y1 Receptor Signaling Pathway activated by 2-MeSADP.

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. P2Y receptor - Wikipedia [en.wikipedia.org]

- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Coagulation - Wikipedia [en.wikipedia.org]

- 10. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

The Role of MethADP Trisodium in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MethADP trisodium, also known as 2-MeS-ADP trisodium, is a potent and specific agonist of P2Y purinergic receptors, playing a critical role in the initiation and amplification of platelet aggregation. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative parameters associated with MethADP trisodium-induced platelet activation. Detailed experimental protocols for studying its effects are provided, alongside a comprehensive summary of key data to support research and drug development in the field of thrombosis and hemostasis.

Introduction

Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Adenosine diphosphate (ADP) is a key mediator of platelet activation, and its effects are primarily mediated through two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. MethADP trisodium is a stable and potent analog of ADP that has been instrumental in elucidating the distinct roles of these receptors in platelet function. Its high affinity for the P2Y12 receptor, in particular, makes it a valuable tool for studying the signaling cascades that lead to robust and sustained platelet aggregation. This guide will explore the core aspects of MethADP trisodium's interaction with platelets, providing a technical resource for researchers in the field.

Mechanism of Action and Signaling Pathways

MethADP trisodium induces platelet aggregation by co-activating two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. These receptors are coupled to different G-proteins and initiate separate but synergistic signaling pathways that culminate in platelet activation, shape change, and aggregation.

-

P2Y1 Receptor Pathway: The P2Y1 receptor is coupled to Gq. Upon activation by MethADP trisodium, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm. This initial, transient increase in intracellular calcium is responsible for platelet shape change and the initiation of aggregation.

-

P2Y12 Receptor Pathway: The P2Y12 receptor is coupled to Gi. Activation of the P2Y12 receptor by MethADP trisodium leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The activation of the P2Y12 receptor is crucial for the amplification and stabilization of the platelet aggregate.[2] It potentiates the release of dense granules containing ADP and other agonists, further propagating the activation signal.

The synergistic action of both P2Y1 and P2Y12 receptor pathways is essential for a full and irreversible platelet aggregation response to ADP and its analogs like MethADP trisodium.

Below is a diagram illustrating the signaling pathways activated by MethADP trisodium in platelets.

Quantitative Data

The following tables summarize key quantitative data for MethADP trisodium (2-MeS-ADP) in relation to its effects on platelet P2Y receptors.

Table 1: Potency (EC50/pEC50) of MethADP Trisodium on P2Y Receptors

| Receptor | Species | Parameter | Value | Reference(s) |

| P2Y12 | Human | EC50 | 5 nM | [3][4] |

| P2Y13 | Human | EC50 | 19 nM | [3][4] |

| P2Y13 | Mouse | EC50 | 6.2 nM | [3][4] |

| P2Y1 | Human | pEC50 | 8.29 | [3][4] |

| P2Y6 | Rat | pEC50 | 5.75 | [3][4] |

| P2Y Receptors | Dog | pEC50 | 8.50 ± 0.26 | [5] |

| P2Y Receptors | Cat | pEC50 | 8.24 ± 0.16 | [5] |

| P2Y Receptors | Human | pEC50 | 8.02 ± 0.20 | [5] |

Table 2: Binding Affinity (Ki) and Density (Bmax) of MethADP Trisodium

| Receptor | Species | Parameter | Value | Reference(s) |

| P2Y Receptors | Rat | Ki | 1.4 ± 0.1 nM | [6] |

| P2Y Receptors | Rat | Bmax | 160 ± 11 fmol/10^8 cells | [6] |

| Clopidogrel-resistant sites | Rat | Bmax | 47 ± 5 fmol/10^8 platelets | [6] |

| P2Y Receptors | Human (PSD patients) | KD | 2.8-3.9 nM | [7] |

| P2Y Receptors | Human (Normal) | KD | 3.8 (2.3-7.3) nM | [7] |

| P2Y Receptors | Human (PSD patients) | Binding Sites/platelet | 347, 443, 490 | [7] |

| P2Y Receptors | Human (Normal) | Binding Sites/platelet | 647 (530-1102) | [7] |

PSD: Primary Secretion Defect

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MethADP trisodium on platelet function.

Platelet Aggregation using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

4.1.1. Materials

-

MethADP trisodium (2-MeS-ADP) stock solution (e.g., 1 mM in saline)

-

Human whole blood collected in 3.2% or 3.8% sodium citrate tubes

-

Saline (0.9% NaCl)

-

Light Transmission Aggregometer

-

Plastic tubes and pipettes

-

Centrifuge

4.1.2. Protocol

-

Blood Collection: Collect human venous blood into plastic tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[8]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[9]

-

Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a clean plastic tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining platelets and cells.

-

Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment (Optional but Recommended):

-

Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add a small volume (e.g., 50 µL) of the MethADP trisodium working solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

Below is a workflow diagram for the Light Transmission Aggregometry protocol.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in platelets upon stimulation with MethADP trisodium, typically using a fluorescent calcium indicator like Fura-2 AM.

4.2.1. Materials

-

MethADP trisodium (2-MeS-ADP) stock solution

-

Platelet-rich plasma (PRP) or washed platelets

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities

-

Calcium-free buffer (e.g., Tyrode's buffer without calcium)

4.2.2. Protocol

-

Platelet Preparation: Prepare PRP as described for LTA. For some applications, washed platelets may be preferred to remove plasma components.

-

Fura-2 AM Loading:

-

Incubate the platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. The AM ester allows the dye to cross the cell membrane.

-

Once inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

-

-

Washing (for washed platelets): After loading, centrifuge the platelets and resuspend them in a calcium-free buffer to remove extracellular Fura-2 AM.

-

Fluorescence Measurement:

-

Place the Fura-2-loaded platelet suspension in a cuvette or a microplate well in the fluorescence spectrophotometer.

-

Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm (for calcium-bound Fura-2) and 380 nm (for calcium-free Fura-2), while measuring the emission at 510 nm.

-

Add MethADP trisodium to the platelet suspension to the desired final concentration.

-

Continuously record the fluorescence ratio (340/380 nm) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

-

-

Calibration (Optional): To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) and a saturating concentration of calcium.

Below is a workflow diagram for the intracellular calcium mobilization assay.

Drug Development and Research Applications

MethADP trisodium is an invaluable tool for researchers and drug development professionals working on antiplatelet therapies.

-

Target Validation: It is used to validate the P2Y12 receptor as a key target for antithrombotic drugs. The potent and specific activation of this receptor by MethADP trisodium allows for the clear demonstration of its central role in platelet aggregation.[2]

-

Screening of P2Y12 Antagonists: MethADP trisodium serves as a standard agonist in high-throughput screening assays to identify and characterize novel P2Y12 receptor antagonists. The ability of a compound to inhibit MethADP trisodium-induced platelet aggregation is a primary indicator of its potential as an antiplatelet agent.

-

Mechanism of Action Studies: By using MethADP trisodium in conjunction with specific inhibitors of downstream signaling molecules, researchers can dissect the intricate signaling pathways involved in platelet activation.

-

Comparative Pharmacology: The consistent and robust response induced by MethADP trisodium allows for the comparative analysis of different antiplatelet drugs, helping to determine their relative potencies and mechanisms of action.

Conclusion

MethADP trisodium is a cornerstone pharmacological tool for the study of platelet biology and the development of novel antiplatelet therapies. Its potent and selective agonism at P2Y receptors, particularly P2Y12, provides a reliable and reproducible means to induce and study platelet aggregation. The detailed understanding of its mechanism of action, the associated signaling pathways, and the availability of robust experimental protocols, as outlined in this guide, will continue to facilitate groundbreaking research and the development of more effective treatments for thrombotic disorders.

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]

- 6. Evidence for the existence of two different ADP-binding sites on rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. haemochrom.de [haemochrom.de]

Investigating the ATP-Adenosine Pathway with MethADP Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the ATP-adenosine pathway in cellular signaling and introduces MethADP trisodium as a key pharmacological tool for its investigation. This document provides a comprehensive overview of the pathway, detailed experimental protocols for its study, and quantitative data on the inhibitory effects of MethADP trisodium.

Introduction to the ATP-Adenosine Pathway

Extracellular adenosine triphosphate (ATP) and its breakdown product, adenosine, are critical signaling molecules involved in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cancer immunity. The concentration of these purines in the extracellular space is tightly regulated by a cascade of ecto-enzymes.

The canonical pathway for extracellular adenosine generation involves two key cell surface enzymes:

-

CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP)[1].

-

CD73 (Ecto-5'-nucleotidase): CD73 then catalyzes the dephosphorylation of AMP into adenosine[1][2].

Adenosine subsequently exerts its effects by binding to one of four G protein-coupled adenosine receptors (A1, A2A, A2B, or A3), leading to downstream signaling cascades that modulate cellular function. The interplay between the pro-inflammatory signals often triggered by ATP and the generally immunosuppressive and modulatory effects of adenosine makes this pathway a critical therapeutic target.

MethADP Trisodium: A Tool for Pathway Interrogation

MethADP trisodium , chemically known as Adenosine 5'-(α,β-methylene)diphosphate trisodium, is a specific inhibitor of CD73[3][4]. By blocking the final step in the extracellular adenosine synthesis pathway, MethADP trisodium allows researchers to dissect the functional consequences of reduced adenosine production. It is a non-hydrolyzable analog of AMP, which acts as a competitive inhibitor of CD73[5].

Mechanism of Action

MethADP trisodium mimics the natural substrate of CD73, AMP, and binds to the active site of the enzyme. However, due to the stable methylene bridge between the alpha and beta phosphate groups, it cannot be hydrolyzed. This stable binding effectively blocks the conversion of AMP to adenosine, leading to a decrease in extracellular adenosine concentrations.

Quantitative Data: Inhibitory Potency of MethADP Trisodium

The following table summarizes the available quantitative data on the inhibitory activity of MethADP trisodium (also referred to as AMP-CP or AOPCP in the literature) against CD73.

| Compound | Target | Assay Substrate Concentration | IC50 | Ki | Species | Reference |

| MethADP (AMP-CP) | CD73 | 5 µM AMP | 0.157 µM | - | Human | [5] |

| MethADP (AMP-CP) | CD73 | 10 µM AMP | 0.30 µM | - | Human | [5] |

| N⁶-(4-chlorobenzyl)-α,β-methylene-ADP | CD73 | Not Specified | - | 7.23 nM | Rat | |

| N⁶-phenylethyl-α,β-methylene-ADP | CD73 | Not Specified | - | 8.04 nM | Rat | |

| N⁶-benzyl-α,β-methylene-ADP | CD73 | Not Specified | - | 9.03 nM | Rat |

Note: Data for derivatives of α,β-methylene-ADP are included to provide context on the potency of this class of inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the ATP-adenosine pathway using MethADP trisodium.

In Vitro CD73 Activity Assay (Malachite Green Assay)

This protocol is adapted from methodologies used to measure the enzymatic activity of ectonucleotidases by detecting the release of inorganic phosphate (Pi).

Objective: To determine the inhibitory effect of MethADP trisodium on CD73 activity.

Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate (Pi). The amount of Pi produced is quantified using a malachite green-based colorimetric reagent.

Materials:

-

Recombinant human CD73

-

AMP (substrate)

-

MethADP trisodium (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 10 mM MgCl₂

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader capable of measuring absorbance at ~620 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MethADP trisodium in water. Further dilutions should be made in the Assay Buffer.

-

Prepare a stock solution of AMP in Assay Buffer.

-

Dilute recombinant CD73 to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of Assay Buffer (for control) or 20 µL of varying concentrations of MethADP trisodium.

-

Add 20 µL of the diluted CD73 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of AMP solution to each well. The final concentration of AMP should be at or near its Km for CD73 (approximately 2.5 µM)[5].

-

Incubate the plate at 37°C for a set period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Convert the absorbance readings to the concentration of Pi produced.

-

Calculate the percentage of inhibition for each concentration of MethADP trisodium compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Measurement of Adenosine Production by HPLC

Objective: To quantify the effect of MethADP trisodium on adenosine production from extracellular AMP by cultured cells.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of adenosine in cell culture supernatants.

Materials:

-

Cell line expressing CD73 (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

AMP

-

MethADP trisodium

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Culture:

-

Culture the cells to near confluency in appropriate culture vessels.

-

On the day of the experiment, wash the cells with a serum-free medium or buffer.

-

-

Inhibition and Substrate Addition:

-

Pre-incubate the cells with varying concentrations of MethADP trisodium in the assay medium for 30 minutes at 37°C.

-

Add AMP to the medium to a final concentration of 10-100 µM.

-

-

Sample Collection:

-

At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the cell culture supernatant.

-

Immediately stop the enzymatic reaction in the collected samples, for example, by adding a stop solution containing EDTA and boiling[6].

-

-

Sample Preparation:

-

Centrifuge the samples to remove any cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate the purine nucleosides using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer).

-

Detect adenosine by its UV absorbance at approximately 260 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of adenosine.

-

Quantify the amount of adenosine in each sample by comparing its peak area to the standard curve.

-

Plot the concentration of adenosine produced over time for each inhibitor concentration to determine the effect of MethADP trisodium on the rate of adenosine formation.

-

Visualization of Pathways and Workflows

ATP to Adenosine Conversion Pathway

Caption: The enzymatic cascade of extracellular ATP conversion to adenosine and its modulation by MethADP trisodium.

Experimental Workflow for CD73 Inhibition Assay

Caption: A stepwise workflow for determining the inhibitory potential of MethADP trisodium on CD73 activity.

Downstream Consequences of CD73 Inhibition

By inhibiting CD73, MethADP trisodium effectively reduces the local concentration of immunosuppressive adenosine in the extracellular environment. This has several important downstream consequences that are of interest to researchers:

-

Enhanced Anti-Tumor Immunity: In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells such as T cells and natural killer (NK) cells. Inhibition of CD73 can restore the anti-tumor immune response.

-

Modulation of Inflammation: The ATP-adenosine balance is critical in regulating inflammation. Blocking adenosine production can alter the inflammatory milieu, which can be either beneficial or detrimental depending on the context.

-

Alteration of Purinergic Receptor Signaling: Reduced adenosine levels lead to decreased activation of adenosine receptors (A1, A2A, A2B, A3). Conversely, the accumulation of AMP may have its own signaling consequences, although these are less well-characterized.

Conclusion

MethADP trisodium is a valuable pharmacological tool for the in-depth investigation of the ATP-adenosine pathway. Its specific inhibition of CD73 allows for the precise modulation of extracellular adenosine levels, enabling researchers to explore the functional roles of this critical signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize MethADP trisodium in their research endeavors. Careful consideration of experimental conditions, including inhibitor concentration and substrate availability, is crucial for obtaining robust and reproducible results.

References

- 1. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced ATP release and CD73‐mediated adenosine formation sustain adenosine A2A receptor over‐activation in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

The Discovery and Initial Characterization of 2-Methylthioadenosine Diphosphate (2-MeS-ADP) Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols related to 2-Methylthioadenosine Diphosphate Trisodium (2-MeS-ADP), a potent and selective agonist for several subtypes of the P2Y purinergic receptor. This document details the pharmacological properties of 2-MeS-ADP, its mechanism of action, and its pivotal role in platelet aggregation and other physiological processes. Detailed methodologies for platelet aggregation assays, intracellular calcium mobilization, and adenylyl cyclase inhibition assays are provided to facilitate further research and application in drug development.

Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule involved in a myriad of physiological processes, most notably hemostasis and thrombosis through its action on platelet P2Y receptors. The quest for more potent and selective pharmacological tools to dissect the roles of individual P2Y receptor subtypes led to the development of synthetic ADP analogs. Among these, 2-Methylthioadenosine Diphosphate (2-MeS-ADP) has emerged as a cornerstone research tool. The addition of a methylthio group at the 2-position of the adenine ring significantly enhances its potency at specific P2Y receptors compared to the endogenous ligand, ADP. This guide summarizes the foundational knowledge of 2-MeS-ADP, from its chemical nature to its biological functions and the experimental methods used for its characterization.

Discovery and Synthesis

The development of 2-MeS-ADP was a result of structure-activity relationship studies aimed at enhancing the potency and selectivity of adenosine nucleotides for P2Y receptors. Early research in the 1980s identified 2-methylthio-substituted adenosine analogs as powerful platelet aggregating agents.

Synthesis of 2-Methylthioadenosine Diphosphate Trisodium:

The synthesis of 2-MeS-ADP generally involves the chemical modification of a precursor molecule, such as 2-methylthioadenosine, followed by phosphorylation to introduce the diphosphate moiety. A common synthetic route is outlined below:

-

Starting Material: The synthesis typically begins with 2-methylthioadenosine.

-

Phosphorylation: The 5'-hydroxyl group of 2-methylthioadenosine is selectively phosphorylated. This can be achieved using a phosphorylating agent like phosphoryl chloride in a suitable solvent.

-

Second Phosphorylation: A second phosphate group is added to form the diphosphate. This is often accomplished by reacting the 5'-monophosphate intermediate with a phosphate donor, such as orthophosphate, in the presence of a coupling agent.

-

Purification: The crude product is then purified, typically using ion-exchange chromatography, to isolate the 2-MeS-ADP.

-

Salt Formation: The purified 2-MeS-ADP is converted to its trisodium salt by titration with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) and subsequent lyophilization to yield a stable, water-soluble powder.

Physicochemical Properties

A summary of the key physicochemical properties of 2-MeS-ADP trisodium is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S |

| Molecular Weight | 539.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity (Typical) | ≥98% (HPLC) |

| CAS Number | 475193-31-8 |

Pharmacological Characterization

2-MeS-ADP is a potent agonist at a subset of P2Y receptors, which are G protein-coupled receptors (GPCRs). Its primary targets are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.

Receptor Selectivity and Potency

The potency of 2-MeS-ADP varies across different P2Y receptor subtypes and species. The following table summarizes its activity at human and rodent receptors.

| Receptor Subtype | Species | Potency (EC₅₀ / pEC₅₀) |

| P2Y₁ | Human | pEC₅₀ = 8.29 |

| P2Y₁₂ | Human | EC₅₀ = 5 nM |

| P2Y₁₃ | Human | EC₅₀ = 19 nM |

| P2Y₁₃ | Mouse | EC₅₀ = 6.2 nM |

| P2Y₆ | Rat | pEC₅₀ = 5.75 |

EC₅₀: Half maximal effective concentration. pEC₅₀: -log(EC₅₀).

Mechanism of Action and Signaling Pathways

Upon binding to its target P2Y receptors, 2-MeS-ADP initiates intracellular signaling cascades. The specific pathway depends on the G protein to which the receptor is coupled.

-

P2Y₁ and P2Y₁₃ Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).

-

P2Y₁₂ Receptor: This receptor is coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also activate other effectors, such as phosphoinositide 3-kinase (PI3K).

The following diagrams illustrate the primary signaling pathways activated by 2-MeS-ADP.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of 2-MeS-ADP.

Platelet Aggregation Assay

This assay measures the ability of 2-MeS-ADP to induce the aggregation of platelets in vitro.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

2-MeS-ADP trisodium stock solution (e.g., 1 mM in saline).

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

-

Cuvettes and stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Carefully collect the upper layer, which is the PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Set the baseline with PRP (0% light transmission) and the reference with PPP (100% light transmission).

-

Add a specific concentration of 2-MeS-ADP to the PRP and record the change in light transmission over time (typically 5-10 minutes).

-

The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following stimulation with 2-MeS-ADP.

Materials:

-

Adherent cells expressing the P2Y receptor of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

2-MeS-ADP trisodium.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Gently wash the cells with HBSS to remove excess dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record the baseline fluorescence.

-

Add 2-MeS-ADP at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Adenylyl Cyclase Inhibition (cAMP) Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, in response to 2-MeS-ADP.

Materials:

-

Cells expressing the P2Y₁₂ receptor.

-

Forskolin (an adenylyl cyclase activator).

-

2-MeS-ADP trisodium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

Procedure:

-

Cell Stimulation:

-

Incubate the cells with various concentrations of 2-MeS-ADP.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

-

Cell Lysis:

-

Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

-

Data Analysis:

-

The inhibitory effect of 2-MeS-ADP is determined by the reduction in forskolin-stimulated cAMP levels.

-

An In-depth Technical Guide to MethADP Trisodium for Studying Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MethADP (2-Methylthioadenosine diphosphate) trisodium is a potent and stable analog of adenosine diphosphate (ADP). It serves as a crucial pharmacological tool for investigating the complex network of purinergic signaling. Specifically, MethADP trisodium is a high-affinity agonist for several subtypes of P2Y receptors, a class of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides and play pivotal roles in a vast array of physiological and pathophysiological processes. This guide provides a comprehensive overview of MethADP trisodium, its mechanism of action, and its application in studying P2Y receptor-mediated signaling pathways, complete with detailed experimental protocols and quantitative data.

Chemical and Physical Properties of MethADP Trisodium

MethADP trisodium is valued in research for its stability and potent activity. Its key properties are summarized below.

| Property | Value | Reference |

| Full Chemical Name | 2-Methylthioadenosine diphosphate trisodium salt | [1] |

| Synonyms | 2-MeS-ADP trisodium | [2] |

| Molecular Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S | |

| Molecular Weight | 539.24 g/mol | |

| CAS Number | 475193-31-8 | |

| Appearance | White granular or crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Store at -20°C |

Mechanism of Action: P2Y Receptor Activation

MethADP trisodium selectively activates a subset of P2Y receptors, primarily the ADP-sensitive P2Y₁, P2Y₁₂, and P2Y₁₃ subtypes. Each of these receptors couples to distinct G proteins, initiating unique intracellular signaling cascades.

P2Y₁ Receptor Signaling

The P2Y₁ receptor is predominantly coupled to Gαq proteins.[4][5] Upon activation by MethADP trisodium, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6] The subsequent rise in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), leading to various cellular responses, including platelet shape change.[4][6]

P2Y₁₂ Receptor Signaling

The P2Y₁₂ receptor is a key player in platelet aggregation and thrombosis. It couples to Gαi proteins, which inhibit the enzyme adenylyl cyclase (AC).[7][8] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Reduced cAMP levels diminish the activity of protein kinase A (PKA), thereby promoting platelet activation. Additionally, P2Y₁₂ activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, further contributing to the amplification and stabilization of platelet aggregation.[7]

P2Y₁₃ Receptor Signaling

Similar to P2Y₁₂, the P2Y₁₃ receptor is coupled to Gαi and is activated by ADP.[9][10] Its activation can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[11] However, the P2Y₁₃ receptor is noted for its signaling versatility. It can also trigger other pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt axis, which are involved in cell survival and metabolism.[9][10] This receptor has been implicated in diverse functions, including cholesterol metabolism and bone homeostasis.[9]

Quantitative Data: Receptor Potency and Affinity

The potency of MethADP trisodium varies between different P2Y receptor subtypes. This selectivity is a key reason for its utility in dissecting the specific roles of each receptor.

| Receptor Subtype | Parameter | Value | Reference |

| Human P2Y₁ | pEC₅₀ | 8.29 | [1] |

| Human P2Y₁₂ | EC₅₀ | 5 nM | [1] |

| Human P2Y₁₂ | pEC₅₀ | 9.05 | |

| Human P2Y₁₃ | EC₅₀ | 19 nM | [1] |

| Mouse P2Y₁₃ | EC₅₀ | 6.2 nM | [1] |

| Rat P2Y₆ | pEC₅₀ | 5.75 | [1] |

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.

Experimental Protocols and Workflows

MethADP trisodium is widely used in functional assays to characterize P2Y receptor activity. Below are detailed protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y₁.[12] It is a robust method for screening receptor agonists and antagonists.[13]

Detailed Methodology:

-

Cell Culture: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the P2Y₁ receptor into a black, clear-bottom 96-well microplate. Culture overnight to allow for cell attachment and growth.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with probenecid (to prevent dye extrusion).

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark. This allows the cell-permeable dye to enter the cells and be cleaved into its active, Ca²⁺-sensitive form by intracellular esterases.

-

-

Assay Procedure:

-

After incubation, wash the cells gently with HBSS to remove excess extracellular dye.

-

Place the plate into a fluorescence microplate reader (e.g., FlexStation, FLIPR).

-

Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

-

Record a baseline fluorescence reading for approximately 15-20 seconds.

-

Using the instrument's integrated fluidics, add varying concentrations of MethADP trisodium to the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

-

-

Data Analysis: The change in intracellular calcium is quantified by the increase in fluorescence intensity over the baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Adenylyl Cyclase Inhibition Assay

This assay is used to study Gi-coupled receptors, such as P2Y₁₂ and P2Y₁₃, by measuring their ability to inhibit cAMP production.[14]

Detailed Methodology:

-

Preparation: Use whole cells or membrane preparations from cells expressing the P2Y₁₂ or P2Y₁₃ receptor.

-

Reaction Setup:

-

In each reaction tube, combine the cell membranes, a buffer solution containing Mg²⁺ or Mn²⁺ (cofactors for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of MethADP trisodium.

-

Add a known adenylyl cyclase activator, such as Forskolin, to stimulate cAMP production. This provides a high signal window against which inhibition can be measured.

-

-

Enzymatic Reaction:

-

cAMP Quantification:

-

The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP, typically using sequential column chromatography over Dowex and alumina.[16]

-

The amount of [³²P]cAMP is then quantified using liquid scintillation counting.

-